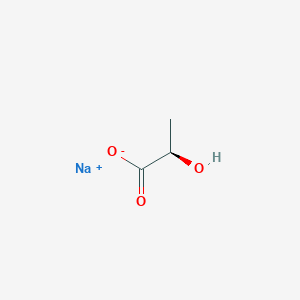

sodium;(2R)-2-hydroxypropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;(2R)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-HSHFZTNMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of Sodium (2R)-2-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of sodium (2R)-2-hydroxypropanoate, also known as Sodium D-Lactate. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.

Core Chemical and Physical Properties

Sodium (2R)-2-hydroxypropanoate is the sodium salt of the D-enantiomer of lactic acid. Its chemical identity and physical characteristics are fundamental to its application in various scientific and pharmaceutical contexts.

General Properties

| Property | Value | Source(s) |

| Systematic Name | sodium;(2R)-2-hydroxypropanoate | [1] |

| Common Names | Sodium D-Lactate, Sodium (R)-Lactate | [1][2] |

| CAS Number | 920-49-0 | [1] |

| Molecular Formula | C₃H₅NaO₃ | [1][2] |

| Appearance | White to off-white low melting solid or powder; also available as a clear, colorless to yellowish, slightly syrupy liquid. The compound is hygroscopic. | [3][4][5] |

Physicochemical Data

Quantitative data is crucial for experimental design, formulation development, and quality control. The following table summarizes key physicochemical properties.

| Property | Value | Source(s) |

| Molecular Weight | 112.06 g/mol | [1][5] |

| Melting Point | 161-165 °C (for solid form) | [6][7][8][9][10] |

| Density | 1.263 - 1.33 g/cm³ (for solutions/syrups) | [8][11][12][13] |

| Solubility | Soluble in water (>1.5 g/mL) and miscible with ethanol. | [3][6][7][14] |

| pKa of parent acid (D-Lactic Acid) | 3.83 - 3.86 (at 25 °C) | [3][14][15][16] |

| Specific Rotation [α] | The parent D-(-)-lactic acid is levorotatory, with a reported specific rotation of [α]54621.5 = -2.6° (c=8). However, most of its metal salts, including sodium D-lactate, are dextrorotatory. | [3][14] |

Key Experimental Protocols

The accurate determination of chemical properties is paramount. This section details the methodologies for measuring the key parameters outlined above.

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point of a solid substance like sodium (2R)-2-hydroxypropanoate using a melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: A small amount of the dry sodium (2R)-2-hydroxypropanoate is finely powdered. The open end of a capillary tube is jabbed into the powder to collect a small sample.[17] The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[17][18]

-

Apparatus Setup: The capillary tube is placed into the sample holder of the melting point apparatus, and the thermometer is inserted into its designated well.[12]

-

Measurement:

-

Rapid Determination (Optional): A preliminary rapid heating is performed to quickly find an approximate melting range.[12]

-

Accurate Determination: A fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 5-10 °C below the anticipated melting point.[17]

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[12][19] For a pure substance, this range should be narrow.

Determination of pKa via Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of the parent D-lactic acid by titrating it with a strong base.

Apparatus:

-

pH meter with a glass electrode, calibrated with standard buffers (e.g., pH 4, 7, 10).[16][20]

-

Buret (Class A)

-

Magnetic stirrer and stir bar

-

Beaker or reaction vessel

-

Volumetric flasks and pipettes

Reagents:

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

-

A solution of D-lactic acid of known concentration (e.g., 0.1 M)

-

0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength[16][20]

Procedure:

-

Sample Preparation: A known volume (e.g., 50.00 mL) of the D-lactic acid solution is transferred to a beaker. An appropriate volume of KCl solution is added to maintain ionic strength.[16]

-

Titration Setup: The beaker is placed on the magnetic stirrer, the stir bar is added, and the calibrated pH electrode is immersed in the solution, ensuring it does not contact the stir bar.[21]

-

Titration Process: The D-lactic acid solution is titrated with the standardized NaOH solution. The titrant is added in small, precise increments (e.g., 0.5-1.0 mL).[21]

-

Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. More data points should be collected near the equivalence point where the pH changes most rapidly.[21]

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve (often found using the first or second derivative of the plot).[22] The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[21]

Measurement of Specific Rotation (Polarimetry)

This protocol describes the measurement of the optical activity of a chiral substance, which is a key identifier for enantiomers.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1.0 dm)

-

Sodium D-line light source (589 nm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Instrument Calibration: The polarimeter is turned on and allowed to stabilize. A blank reading is taken using a polarimeter cell filled with the solvent to be used for the sample.[5]

-

Solution Preparation: A solution of sodium (2R)-2-hydroxypropanoate is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of solvent (e.g., water) to achieve a known concentration (c), typically in g/100 mL.[5][23]

-

Measurement: The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present in the light path. The cell is placed in the polarimeter.[5]

-

Data Recording: The observed rotation (α) in degrees is measured. The measurement should be taken within 30 minutes of solution preparation, especially for substances prone to mutarotation.[5]

-

Calculation of Specific Rotation [α]: The specific rotation is calculated using the formula: [α]λT = (100 * α) / (l * c) Where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light (e.g., D for the sodium D-line).

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration in g/100 mL.[5]

-

Biological and Analytical Pathways

Understanding the metabolic fate and analytical separation of sodium (2R)-2-hydroxypropanoate is critical for its application in drug development and biological research.

Metabolic Pathway of D-Lactate

While L-lactate is the predominant enantiomer in human metabolism, D-lactate can be produced from the methylglyoxal pathway and is metabolized primarily in the mitochondria. The following diagram illustrates a simplified catabolic pathway for D-Lactate.

References

- 1. Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives [mdpi.com]

- 2. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. uspbpep.com [uspbpep.com]

- 6. researchgate.net [researchgate.net]

- 7. drugfuture.com [drugfuture.com]

- 8. FAQs: Optical Rotation [usp.org]

- 9. Establishment of a two-dimensional chiral HPLC system for the simultaneous detection of lactate and 3-hydroxybutyrate enantiomers in human clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugfuture.com [drugfuture.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. What is the mechanism of Sodium Lactate? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. pennwest.edu [pennwest.edu]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. asdlib.org [asdlib.org]

- 22. researchgate.net [researchgate.net]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

Sodium L-Lactate's Mechanism of Action in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Historically dismissed as a mere metabolic waste product, Sodium L-lactate has emerged as a pleiotropic signaling molecule and a preferred energy substrate for neurons, fundamentally reshaping our understanding of neuroenergetics and neuronal function. This technical guide synthesizes current research on the multifaceted mechanisms of action of L-lactate in the central nervous system, providing an in-depth look at its roles in energy metabolism, neuromodulation, and synaptic plasticity.

L-Lactate as a Primary Neuronal Energy Substrate

Contrary to the long-held belief that glucose is the sole energy source for neurons, substantial evidence now supports L-lactate as a crucial, and often preferred, energy substrate, particularly during periods of high neuronal activity.[1][2] This metabolic partnership between astrocytes and neurons is formalized in the Astrocyte-Neuron Lactate Shuttle (ANLS) hypothesis.[3][4]

Mechanism of the Astrocyte-Neuron Lactate Shuttle (ANLS): During synaptic activity, glutamate released into the synapse is taken up by astrocytes.[5] This uptake stimulates astrocytic glycolysis, leading to the production and release of L-lactate into the extracellular space via monocarboxylate transporters (MCTs) MCT1 and MCT4.[5][6] Neurons then readily take up this L-lactate through the high-affinity transporter MCT2.[7][8] Inside the neuron, lactate dehydrogenase 1 (LDH1) converts L-lactate to pyruvate, which then fuels mitochondrial oxidative phosphorylation to produce ATP.[9][10] This shuttle ensures a rapid, on-demand energy supply to active neurons.[3]

L-Lactate as a Neuromodulatory Signaling Molecule

Beyond its metabolic role, L-lactate functions as a signaling molecule, directly modulating neuronal activity and excitability through several distinct mechanisms.

L-lactate is the endogenous ligand for the Hydroxycarboxylic Acid Receptor 1 (HCA1), also known as GPR81.[11][12] This G-protein coupled receptor is expressed in neurons and its activation triggers a Gi-coupled signaling cascade.[9][11] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity.[9][13] The net effect of HCA1 activation is a down-modulation of neuronal network activity, reducing both neuronal excitability and presynaptic neurotransmitter release.[11][12]

Intracellular metabolism of L-lactate to pyruvate and subsequently ATP alters the neuronal ATP/ADP ratio.[9] This increase in intracellular ATP leads to the closure of ATP-sensitive potassium (K-ATP) channels.[1][2] The closure of these channels reduces potassium efflux, causing membrane depolarization and an increase in neuronal firing rate.[1][9] This mechanism demonstrates a direct link between the metabolic state of the neuron and its electrical excitability.

L-lactate potentiates N-methyl-D-aspartate (NMDA) receptor activity.[10][14] The conversion of L-lactate to pyruvate increases the intracellular NADH/NAD+ ratio, altering the neuronal redox state.[9][10] This redox change enhances NMDA receptor-mediated currents and subsequent calcium influx.[9][15] This potentiation is crucial for synaptic plasticity, as it facilitates the induction of plasticity-related genes like Arc, c-Fos, and Zif268, which are essential for long-term memory formation.[14][16]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the effects of L-lactate on neuronal function.

Table 1: Effects of L-Lactate on Neuronal Activity and Receptor Function

| Parameter | Effect | Concentration | Cell Type / Preparation | Citation |

|---|---|---|---|---|

| Spontaneous Firing | ~40% decrease | 5 mM | Mouse Cortical Neurons | [11][17] |

| Spontaneous Firing | ~50% decrease | 5 mM | Principal and GABAergic Neurons | [8] |

| Spiking Activity | 147 ± 25% increase | 15 mM | Mouse Cortical Neurons | [2] |

| HCA1 (GPR81) Receptor | IC50 of 4.2 mM | 4.2 mM | Mouse Cortical Neurons | [11] |

| NMDA-Ca2+ Signal | Potentiation | 10 mM | Mouse Cortical Neurons | [15] |

| Locus Coeruleus Firing | Excitation (EC50 ~600 µM) | 2 mM | Noradrenergic Neurons |[8][9] |

Table 2: L-Lactate Metabolism and Transport

| Parameter | Value | Condition | System | Citation |

|---|---|---|---|---|

| MCT2 Affinity (Km) | ~0.7 mM | - | Neuronal Membrane | [8] |

| Cerebral Lactate Oxidation | ↑ from 0.077 to 0.105 min⁻¹ | Brain Activation | Anesthetized Rat (in vivo) | [18] |

| Cerebral Glucose Utilization | 38% average reduction | Hyperlactatemia | Anesthetized Rat (in vivo) |[18] |

Key Experimental Protocols

The study of L-lactate's action in neurons relies on a variety of sophisticated techniques. Below are overviews of common experimental protocols.

This electrophysiological technique is used to measure the electrical activity of a single neuron and assess how L-lactate modulates its excitability and synaptic currents.

-

Objective: To record changes in membrane potential, firing rate, and postsynaptic currents in response to L-lactate application.

-

Methodology:

-

Slice Preparation: Rodent brains are acutely sliced (250-300 µm thick) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[19][20]

-

Recording: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a target neuron. The membrane patch is then ruptured to gain "whole-cell" access.[21]

-

Data Acquisition: In current-clamp mode, changes in membrane potential and action potential firing are recorded. In voltage-clamp mode, excitatory (EPSCs) or inhibitory (IPSCs) postsynaptic currents are measured.[21][22]

-

Lactate Application: L-lactate is applied to the slice via perfusion in the aCSF at known concentrations. The effects are compared to baseline recordings.[19]

-

This method allows for the direct measurement of extracellular lactate concentrations in the brain, correlating metabolic changes with neuronal activity.

-

Objective: To measure real-time changes in brain lactate levels during specific behaviors or neuronal stimulation.

-

Methodology:

-

Sensor Implantation: A lactate oxidase-based biosensor is surgically implanted into a specific brain region of a freely behaving rodent.[23]

-

Principle of Operation: The sensor's electrode is coated with lactate oxidase. This enzyme metabolizes lactate, producing hydrogen peroxide, which in turn generates a measurable electrical current proportional to the lactate concentration.[23][24]

-

Simultaneous Recording: The biosensor signal is recorded simultaneously with an electroencephalogram (EEG) to correlate lactate dynamics with brain states (e.g., sleep, seizures, or sensory stimulation).[23]

-

Calibration & Analysis: The sensor is pre-calibrated, and the resulting current is converted into lactate concentration (mM) for analysis.[24]

-

References

- 1. biorxiv.org [biorxiv.org]

- 2. Lactate is an energy substrate for rodent cortical neurons and enhances their firing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brain energy homeostasis: the evolution of the astrocyte-neuron lactate shuttle hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Monocarboxylate Transporter 2 in the Retrotrapezoid Nucleus in Rats: A Test of the Astrocyte–Neuron Lactate-Shuttle Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. physoc.org [physoc.org]

- 8. Lactate Is Answerable for Brain Function and Treating Brain Diseases: Energy Substrates and Signal Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Is L-lactate a novel signaling molecule in the brain? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. The Lactate Receptor HCAR1 Modulates Neuronal Network Activity through the Activation of Gα and Gβγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Lactate Receptor HCAR1 Modulates Neuronal Network Activity through the Activation of Gα and Gβγ Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of lactate receptor HCAR1 down-modulates neuronal activity in rodent and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | L-Lactate Regulates the Expression of Synaptic Plasticity and Neuroprotection Genes in Cortical Neurons: A Transcriptome Analysis [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. In Vivo Evidence for Lactate as a Neuronal Energy Source - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 22. Lactate Attenuates Synaptic Transmission and Affects Brain Rhythms Featuring High Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Simultaneous electroencephalography, real-time measurement of lactate concentration and optogenetic manipulation of neuronal activity in the rodent cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

An In-depth Technical Guide to the Endogenous Production of L-Lactate in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-lactate, long considered a metabolic waste product of anaerobic glycolysis, is now recognized as a critical signaling molecule and a key player in cellular metabolism, influencing a wide range of physiological and pathological processes.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms governing the endogenous production of L-lactate in mammalian cells. It details the key biochemical pathways, regulatory networks, and experimental methodologies for studying lactate metabolism, and presents quantitative data for comparative analysis.

Core Concepts in L-Lactate Production

The production of L-lactate is intrinsically linked to glycolysis, the metabolic pathway that converts glucose into pyruvate. Under anaerobic conditions, or in cells exhibiting high rates of glycolysis even in the presence of oxygen (a phenomenon known as the Warburg effect), pyruvate is predominantly converted to lactate.[4][5][6] This conversion is catalyzed by the enzyme Lactate Dehydrogenase (LDH) and serves to regenerate NAD+ from NADH, which is essential for maintaining a high glycolytic flux.[5][7]

The Warburg Effect

A hallmark of many cancer cells is their reliance on aerobic glycolysis, where they metabolize glucose to lactate at a high rate, even when oxygen is plentiful.[4][5][6] This metabolic phenotype provides cancer cells with a rapid means of ATP production and generates metabolic intermediates that support anabolic processes necessary for cell proliferation.[5][8] The increased production of lactate in the tumor microenvironment has profound implications for tumor progression, including the promotion of angiogenesis, immune evasion, and metastasis.[9][10][11][12]

Key Enzymes and Transporters

-

Lactate Dehydrogenase (LDH): This enzyme catalyzes the reversible conversion of pyruvate to L-lactate.[13][14] Mammalian cells express different LDH isoenzymes, which are tetramers composed of M (muscle) and H (heart) subunits.[13][14][15] The LDH-A (M4) isoform, predominantly found in glycolytic tissues, favors the conversion of pyruvate to lactate, while the LDH-B (H4) isoform, prevalent in tissues with high oxidative capacity, favors the conversion of lactate to pyruvate.[15][16]

-

Monocarboxylate Transporters (MCTs): The transport of lactate across the plasma membrane is facilitated by a family of proton-linked monocarboxylate transporters.[7][17][18][19] MCT1 has a high affinity for lactate and is involved in both lactate uptake and release, while MCT4 has a lower affinity and is primarily associated with lactate export from highly glycolytic cells.[5][18][19]

Quantitative Data on L-Lactate Production

The rate of L-lactate production can vary significantly between different cell types and is influenced by factors such as oxygen availability, nutrient levels, and the activation of specific signaling pathways. The following tables summarize quantitative data on L-lactate concentrations and production rates in various mammalian cell lines.

Table 1: Basal Extracellular L-Lactate Concentrations in Mammalian Cell Lines

| Cell Line | Cell Type | Basal Extracellular L-Lactate (mM) | Reference |

| CD4+ T cells (unstimulated) | Human T lymphocyte | 0.3 ± 0.1 | [6] |

| CD8+ T cells (unstimulated) | Human T lymphocyte | 0.4 ± 0.1 | [6] |

| CD4+ T cells (stimulated) | Human T lymphocyte | 1.9 ± 0.3 (Day 2), 14.16 ± 1.82 (Day 5) | [6] |

| CD8+ T cells (stimulated) | Human T lymphocyte | 1.46 ± 0.03 (Day 2), 13.7 ± 0.4 (Day 5) | [6] |

| MCF 10A | Human Breast Epithelial | Not explicitly stated, but lower than cancer lines | [15] |

| MCF7 | Human Breast Cancer | High | [15] |

| MDA-MB-231 | Human Breast Cancer | High | [15] |

| Bcap-37 | Human Breast Cancer | ~4 mM (intracellular after 24h in 20mM extracellular lactate) | [20] |

Table 2: L-Lactate Production/Consumption Rates in Mammalian Cell Lines

| Cell Line | Condition | Lactate Production/Consumption Rate | Reference |

| CHO-K1 | Exponential Growth | High production | [21][22] |

| CHO-K1 | Nutrient Limitation | Switch to lactate consumption | [22] |

| Various Cancer Cell Lines | Aerobic Glycolysis | High production (up to 85% of glucose converted to lactate) | [8] |

| Pancreatic Carcinoma Cells | Hypoxia | Two-fold higher lactate production and release than normoxic cells | [23] |

Signaling Pathways Regulating L-Lactate Production

Several key signaling pathways are intricately involved in the regulation of glycolysis and, consequently, L-lactate production.

HIF-1α Signaling Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to hypoxia.[16][24][25][26] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of genes encoding glycolytic enzymes, including glucose transporters (GLUTs), hexokinase (HK), phosphofructokinase (PFK), and lactate dehydrogenase A (LDHA), as well as MCT4.[5][12][24][25] This coordinated upregulation of glycolytic machinery leads to a significant increase in L-lactate production.

Caption: HIF-1α signaling pathway in response to hypoxia.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[3][9][27][28] Activation of this pathway by growth factors leads to the phosphorylation and activation of Akt, which in turn promotes glycolysis through multiple mechanisms. These include increasing the expression and translocation of glucose transporters to the plasma membrane, phosphorylating and activating glycolytic enzymes like hexokinase 2 (HK2) and phosphofructokinase 2 (PFK2), and promoting the activity of transcription factors such as HIF-1α and c-Myc that upregulate glycolytic gene expression.[9][27]

Caption: PI3K/Akt signaling pathway and glycolysis regulation.

GPR81 Signaling Pathway

GPR81 (also known as HCAR1) is a G-protein coupled receptor that is activated by L-lactate.[29][30][31] The binding of lactate to GPR81 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[18][29] This signaling cascade has been implicated in various physiological processes, including the regulation of lipolysis in adipocytes and the modulation of immune responses.[2][29] In some cancer cells, GPR81 activation has been shown to promote glycolysis and tumor growth.[29]

Caption: GPR81 signaling pathway activated by L-lactate.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that is activated in response to an increase in the AMP/ATP ratio, indicating low cellular energy status.[19][32][33] Activated AMPK stimulates catabolic pathways that generate ATP, including glycolysis and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP.[33][34] Lactate has been shown to activate AMPK in some cell types, suggesting a feedback mechanism where lactate can promote its own utilization as a fuel source.[19][35]

Caption: AMPK signaling pathway in cellular energy regulation.

Experimental Protocols

Accurate measurement of L-lactate production and the activity of related metabolic pathways is crucial for understanding its role in cellular physiology. The following sections provide detailed methodologies for key experiments.

Measurement of Intracellular and Extracellular L-Lactate

This protocol describes an enzymatic assay to quantify L-lactate levels in both intracellular and extracellular fractions.[7][27][36]

Workflow Diagram

Caption: Workflow for measuring intra- and extracellular L-lactate.

Methodology

-

Cell Culture and Treatment: Plate cells at the desired density and culture under appropriate conditions. Apply experimental treatments as required.

-

Fractionation:

-

Lactate Extraction:

-

Neutralization: Neutralize the acidic extracts to a pH of approximately 7.4.[27][36]

-

Enzymatic Assay:

-

Prepare a reaction mixture containing a buffer, NAD+, and lactate dehydrogenase (LDH).

-

Add the prepared extracellular or intracellular samples to the reaction mixture.

-

The LDH will catalyze the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH.

-

-

Detection:

-

Measure the increase in NADH concentration, which is proportional to the amount of lactate in the sample. This can be done colorimetrically or fluorometrically.[11]

-

Lactate Dehydrogenase (LDH) Activity Assay

This protocol measures the enzymatic activity of LDH, which can be indicative of cell viability or the cellular capacity for lactate production.[36][37][38][39]

Methodology

-

Sample Preparation: Prepare cell lysates or use cell culture supernatants as the source of the LDH enzyme.

-

Reaction Mixture Preparation: Prepare a reaction buffer at an optimal pH for the desired reaction direction (alkaline pH favors the conversion of lactate to pyruvate).[38] The mixture should contain a substrate (either L-lactate or pyruvate) and the cofactor (NAD+ or NADH).[38]

-

Assay Procedure:

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance change over time. The LDH activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Seahorse XF Glycolysis Stress Test

The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), which is an indicator of glycolysis. The Glycolysis Stress Test provides key parameters of glycolytic function.[1][5][13][24]

Workflow Diagram

Caption: Seahorse XF Glycolysis Stress Test workflow.

Methodology

-

Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere and form a monolayer.

-

Assay Preparation: On the day of the assay, replace the culture medium with a bicarbonate-free assay medium and incubate the cells in a non-CO2 incubator.[1]

-

Basal Measurement: Measure the basal ECAR before the addition of any substrates.

-

Glucose Injection: Inject a saturating concentration of glucose to initiate glycolysis. The subsequent increase in ECAR represents the rate of glycolysis.[5][24]

-

Oligomycin Injection: Inject oligomycin, an ATP synthase inhibitor, to shut down mitochondrial respiration. This forces the cells to rely on glycolysis for ATP production, and the resulting ECAR represents the maximum glycolytic capacity.[5][24]

-

2-Deoxy-D-glucose (2-DG) Injection: Inject 2-DG, a glucose analog that inhibits glycolysis, to shut down glycolytic acidification. The remaining ECAR is due to non-glycolytic sources.[5][24]

Conclusion

The endogenous production of L-lactate is a dynamically regulated process with far-reaching implications for cellular function in both health and disease. Once dismissed as a mere byproduct of anaerobic metabolism, lactate is now appreciated as a central hub in cellular bioenergetics and signaling. A thorough understanding of the pathways that govern its production and the experimental tools to interrogate these processes is paramount for researchers and drug development professionals seeking to modulate cellular metabolism for therapeutic benefit. This guide provides a foundational framework for exploring the multifaceted role of L-lactate in mammalian cells.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Akt regulation of glycolysis mediates bioenergetic stability in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphoinositide 3-Kinase Regulates Glycolysis through Mobilization of Aldolase from the Actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. Extracellular Lactate: A Novel Measure of T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. file.elabscience.com [file.elabscience.com]

- 11. 4.5. Extracellular Lactate Assay and Intracellular ATP Assay [bio-protocol.org]

- 12. HIF-1-Dependent Reprogramming of Glucose Metabolic Pathway of Cancer Cells and Its Therapeutic Significance [mdpi.com]

- 13. Glycolysis stress test in organoids [protocols.io]

- 14. In vitro and in vivo Effects of Lactate on Metabolism and Cytokine Production of Human Primary PBMCs and Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High extracellular lactate causes reductive carboxylation in breast tissue cell lines grown under normoxic conditions | PLOS One [journals.plos.org]

- 16. tcichemicals.com [tcichemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Lactate Activates AMPK Remodeling of the Cellular Metabolic Profile and Promotes the Proliferation and Differentiation of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. research.manchester.ac.uk [research.manchester.ac.uk]

- 23. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. unige.ch [unige.ch]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Extracellular Lactate Acts as a Metabolic Checkpoint and Shapes Monocyte Function Time Dependently - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. [PDF] PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia | Semantic Scholar [semanticscholar.org]

- 29. The lactate sensor GPR81 regulates glycolysis and tumor growth of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]

- 32. creative-diagnostics.com [creative-diagnostics.com]

- 33. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 34. AMPK activation caused by reduced liver lactate metabolism protects against hepatic steatosis in MCT1 haploinsufficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Lactate Activates AMPK Remodeling of the Cellular Metabolic Profile and Promotes the Proliferation and Differentiation of C2C12 Myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 37. researchgate.net [researchgate.net]

- 38. tycmhoffman.com [tycmhoffman.com]

- 39. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Physiological Roles of Sodium L-Lactate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically dismissed as a mere metabolic waste product of anaerobic glycolysis, L-lactic acid, and its sodium salt, Sodium L-lactate, have emerged as pivotal molecules in cellular physiology. Extensive research has redefined lactate as a crucial energy substrate, a dynamic signaling molecule, and a key regulator of metabolic homeostasis across various organ systems. This technical guide provides a comprehensive overview of the physiological functions of Sodium L-lactate, with a focus on its metabolic and signaling roles, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visual representations of key pathways.

Sodium L-Lactate as a Major Energy Substrate

Sodium L-lactate serves as a readily available energy source for numerous tissues, participating in a complex network of metabolic exchange known as the lactate shuttle.[1]

Cerebral Metabolism

The brain, despite its high metabolic rate, can efficiently utilize lactate as an alternative fuel to glucose. This is particularly critical under conditions of injury or metabolic stress.

Quantitative Data: Effects of Sodium L-Lactate Infusion on Human Cerebral Metabolism

| Parameter | Baseline (Mean ± SD) | During Sodium L-Lactate Infusion (Mean ± SD) | Change (Coefficient [95% CI]) | P-value | Reference |

| Systemic Lactate (mmol/L) | ~1.5 | Aiming for ~5.0 | - | - | [2] |

| Cerebral Microdialysate (CMD) Lactate (mmol/L) | Varies | Increased | 0.47 [0.31-0.63] | < 0.01 | [2] |

| CMD Pyruvate (μmol/L) | Varies | Increased | 13.1 [8.78-17.4] | < 0.01 | [2] |

| CMD Glucose (mmol/L) | Varies | Increased | 0.1 [0.04-0.16] | < 0.01 | [2] |

| CMD Glutamate (mmol/L) | Varies | Reduced | -0.95 [-1.94 to 0.06] | 0.06 | [2] |

| Intracranial Pressure (ICP) (mmHg) | Varies | Reduced | -0.86 [-1.47 to -0.24] | < 0.01 | [2] |

| Arteriovenous Difference of Lactate (AVDlac) (mM) | -0.078 (net release) | 0.090 (net uptake) | Doubling arterial lactate from 0.92 to 1.84 mM | - | [3] |

Cardiac Metabolism

The heart is a significant consumer of lactate, especially during exercise and in certain pathological states like heart failure. Sodium L-lactate infusion has been shown to improve cardiac performance.

Quantitative Data: Effects of Sodium L-Lactate Infusion on Human Cardiac Function

| Parameter | Baseline (Mean ± SD) | After 24h Sodium L-Lactate Infusion (Mean ± SD) | P-value | Reference |

| Cardiac Output (L/min) | 4.05 ± 1.37 | 5.49 ± 1.9 | < 0.01 | [4][5] |

| Tricuspid Annular Plane Systolic Excursion (TAPSE) (mm) | 14.7 ± 5.5 | 18.3 ± 7 | 0.02 | [4][5] |

| Plasma Sodium (mmol/L) | 136 ± 4 | 146 ± 6 | < 0.01 | [4] |

| Plasma pH | 7.40 ± 0.06 | 7.53 ± 0.03 | < 0.01 | [4][5] |

Quantitative Data: Hemodynamic Effects of Sodium L-Lactate Infusion in a Porcine Model

| Parameter | Change with Lactate Infusion (Mean [95% CI]) | P-value | Reference |

| Circulating Lactate (mmol/L) | +9.9 [9.1 to 11.0] | < 0.001 | [6] |

| Cardiac Output (L/min) | +2.0 [1.2 to 2.7] | < 0.001 | [6] |

| Systemic Vascular Resistance (dynes/s/cm⁵) | -548 [-261 to -835] | - | [6] |

| Heart Rate (bpm) | +21 [8 to 33] | - | [6] |

| Ejection Fraction (%) | +16.0 [1.1 to 32.0] | - | [6] |

Sodium L-Lactate as a Signaling Molecule ("Lactormone")

Beyond its role as a fuel, L-lactate acts as a signaling molecule, or "lactormone," influencing a variety of cellular processes through receptor-mediated and receptor-independent mechanisms.

GPR81-Mediated Signaling

The G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a high-affinity receptor for L-lactate. Its activation initiates a cascade of intracellular events, most notably the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

NF-κB Signaling Pathway

Lactate can modulate the activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and immunity. The specific effect can be context-dependent, with some studies showing activation and others demonstrating an anti-inflammatory effect.

HIF-1α Stabilization

In certain cell types, particularly under normoxic conditions, lactate can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular adaptation to low oxygen. This occurs through the inhibition of prolyl hydroxylases (PHDs).

Experimental Protocols

Measurement of Lactate Uptake in L6 Myotubes using ¹⁴C-Lactate

This protocol describes a method to quantify the uptake of L-lactate into skeletal muscle cells.

Materials:

-

L6 myoblasts

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

DMEM with 2% FBS

-

Krebs-Ringer HEPES (KRH) buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl₂, and 1.3 mM MgSO₄)

-

[¹⁴C]-L-Lactate

-

Unlabeled L-lactate

-

0.05 N NaOH

-

Scintillation cocktail and vials

-

24-well plates

Procedure:

-

Culture L6 myoblasts in DMEM with 10% FBS until confluent.

-

Induce differentiation into myotubes by switching to DMEM with 2% FBS.

-

Serum-starve fully differentiated myotubes for 18 hours in DMEM with 0.2% bovine serum albumin.

-

Wash cells with KRH buffer.

-

Prepare uptake solutions containing varying concentrations of unlabeled L-lactate (e.g., 1-20 mM) and a fixed concentration of [¹⁴C]-L-lactate.

-

Initiate uptake by adding the uptake solution to the cells.

-

Incubate for a short, defined period (e.g., 10-20 seconds) to measure initial uptake rates.[7]

-

Stop the uptake by rapidly washing the cells four times with ice-cold KRH buffer.

-

Lyse the cells by adding 250 µL of 0.05 N NaOH to each well.

-

Transfer the lysate to scintillation vials containing scintillation cocktail.

-

Quantify the amount of [¹⁴C]-L-lactate taken up by the cells using a scintillation counter.

GPR81 Activation Assay using cAMP Measurement

This protocol outlines a method to determine the activation of GPR81 by measuring changes in intracellular cAMP levels.

Materials:

-

Cells expressing GPR81 (e.g., HEK293 cells transfected with GPR81)

-

Cell culture medium

-

Sodium L-lactate

-

Forskolin (an adenylyl cyclase activator)

-

IBMX (a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

96-well or 384-well plates

Procedure:

-

Seed GPR81-expressing cells into a multi-well plate and culture overnight.

-

Pre-treat cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Treat cells with varying concentrations of Sodium L-lactate for a defined period.

-

Stimulate adenylyl cyclase with forskolin to induce cAMP production. The inhibitory effect of lactate on this stimulation will be measured.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure intracellular cAMP levels using the chosen assay method (e.g., HTRF).

-

A decrease in forskolin-stimulated cAMP levels in the presence of Sodium L-lactate indicates GPR81 activation.

Quantification of NF-κB Activation using a Luciferase Reporter Assay

This protocol details a method to measure the effect of Sodium L-lactate on NF-κB transcriptional activity.

Materials:

-

HeLa or U937 cells

-

Cell culture medium

-

NF-κB promoter-luciferase reporter construct

-

Transfection reagent (e.g., Lipofectamine)

-

Sodium L-lactate

-

Luciferase assay reagent

-

Luminometer

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate.

-

Transfect the cells with the NF-κB promoter-luciferase reporter construct using a suitable transfection reagent.[1]

-

Allow cells to recover and express the reporter gene (typically 18-24 hours).

-

Treat the transfected cells with varying concentrations of Sodium L-lactate for a specified duration (e.g., 24 hours).[1]

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates activation of the NF-κB promoter.

Measurement of HIF-1α Stabilization by Western Blot

This protocol describes how to assess the effect of Sodium L-lactate on the protein levels of HIF-1α.

Materials:

-

Endothelial cells (e.g., HUVECs) or other relevant cell types

-

Cell culture medium

-

Sodium L-lactate

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with Sodium L-lactate (e.g., 10 mM) for a specified time (e.g., 24 hours). Include a positive control (e.g., hypoxia or CoCl₂ treatment) and a negative (untreated) control.

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against HIF-1α.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the band intensity corresponding to HIF-1α indicates stabilization of the protein.

Conclusion

The understanding of Sodium L-lactate's physiological roles has undergone a paradigm shift. It is now unequivocally recognized as a vital metabolic fuel and a pleiotropic signaling molecule with profound implications for cellular and systemic physiology. For researchers and professionals in drug development, a thorough comprehension of lactate's multifaceted functions is essential for identifying novel therapeutic targets and developing innovative treatment strategies for a range of conditions, from traumatic brain injury to heart failure and metabolic disorders. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for further investigation into the intricate and dynamic world of lactate physiology.

References

- 1. Lactate Boosts TLR4 Signaling and NF-κB Pathway-Mediated Gene Transcription in Macrophages via Monocarboxylate Transporters and MD-2 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cerebral metabolic effects of exogenous lactate supplementation on the injured human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lactate supplementation in severe traumatic brain injured adults by primed constant infusion of Sodium L-Lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Half-molar sodium lactate infusion improves cardiac performance in acute heart failure: a pilot randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lactate infusion elevates cardiac output through increased heart rate and decreased vascular resistance: a randomised, blinded, crossover trial in a healthy porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiovascular effects of lactate in healthy adults: D-lactate, the forgotten enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

Sodium L-Lactate: A Key Signaling Molecule in Brain Function and Plasticity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

For decades, L-lactate was primarily regarded as a metabolic waste product of glycolysis, particularly under anaerobic conditions. However, a paradigm shift in neuroscience has repositioned L-lactate as a crucial energy substrate and, more importantly, a versatile signaling molecule within the central nervous system (CNS).[1][2][3][4] Produced predominantly by astrocytes through aerobic glycolysis, L-lactate is now recognized for its active role in modulating neuronal activity, synaptic plasticity, and neuroprotection.[5][6][7][8] This technical guide provides a comprehensive overview of the core signaling pathways of sodium L-lactate in the brain, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of L-lactate's multifaceted role in brain health and disease.

Core Signaling Pathways of L-Lactate

L-lactate exerts its signaling effects in the brain through at least two distinct mechanisms: receptor-mediated and receptor-independent pathways. These pathways are intrinsically linked to the metabolic coupling between astrocytes and neurons, often described by the Astrocyte-Neuron Lactate Shuttle (ANLS) hypothesis.[2][8][9][10][11]

The Astrocyte-Neuron Lactate Shuttle (ANLS) Hypothesis

The ANLS hypothesis is a foundational concept for understanding L-lactate signaling. It posits that neuronal activity, particularly glutamate release, stimulates glucose uptake and glycolysis in astrocytes.[11][12] This leads to the production of L-lactate, which is then transported out of astrocytes via monocarboxylate transporters (MCT1 and MCT4) and taken up by neurons through MCT2.[9] While originally conceived as a mechanism for providing neurons with an energy substrate, this shuttle is now understood to be the primary system that makes L-lactate available in the extracellular space to act as a signaling molecule.[2][8][11]

Caption: The Astrocyte-Neuron Lactate Shuttle (ANLS).

Receptor-Mediated Signaling: The GPR81/HCAR1 Pathway

L-lactate is the endogenous ligand for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[13][14][15][16] GPR81 is expressed in the brain and is coupled to an inhibitory G-protein (Gi).[14][17][18]

The activation of GPR81 by L-lactate leads to the following cascade:

-

Inhibition of Adenylyl Cyclase (AC): The activated Gi-protein inhibits AC.[14][18]

-

Reduction of cAMP Levels: The inhibition of AC results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[14][17][18]

-

Downstream Effects: The reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), leading to various cellular responses, including anti-inflammatory effects, neuroprotection, and regulation of neuronal excitability.[14][17][19][20]

Caption: L-Lactate signaling via the GPR81 (HCAR1) receptor.

Receptor-Independent Signaling: NMDA Receptor Modulation

L-lactate can also act as a signaling molecule intracellularly, independent of surface receptors. This pathway involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity.[7][18][21][22]

The mechanism unfolds as follows:

-

Neuronal Uptake: L-lactate is transported into neurons via MCT2.[18]

-

Redox State Change: Inside the neuron, L-lactate is converted to pyruvate by lactate dehydrogenase (LDH), which simultaneously converts NAD+ to NADH. This increases the intracellular NADH/NAD+ ratio, altering the cell's redox state.[18][21][22]

-

NMDA Receptor Potentiation: The increase in NADH potentiates NMDA receptor-mediated currents.[21][22] This leads to an enhanced influx of Ca2+ ions.

-

Gene Expression: The rise in intracellular Ca2+ activates downstream signaling cascades, such as the Erk1/2 pathway, which in turn stimulates the expression of synaptic plasticity-related immediate-early genes like Arc, c-Fos, and Zif268.[21][22]

Caption: L-Lactate's receptor-independent signaling pathway.

Quantitative Data on L-Lactate Signaling

The following tables summarize quantitative data from various studies, highlighting the concentrations of L-lactate used and its observed effects on neuronal function and gene expression.

Table 1: Effects of L-Lactate on Synaptic Plasticity and Neuronal Activity

| Parameter | L-Lactate Concentration | Model System | Key Finding | Reference |

| Long-Term Potentiation (LTP) | 2 mM | Mouse Hippocampal Slices | Significantly enhanced HFS-induced LTP magnitude. | [5][6] |

| LTP | 5 mM | Mouse Hippocampal Slices | Did not further enhance LTP compared to 2 mM. | [5] |

| NMDA-mediated currents | 2.5 mM - 20 mM | Mouse Primary Neurons | Potentiated NMDA receptor-mediated currents. | [18][21][22] |

| Neuronal Excitation | > 2.5 mM | Locus Coeruleus Neurons | Concentration-dependent excitation. | [18] |

| Hippocampal Lactate Levels | 200 mg/kg (i.p.) | 3xTg-AD Mice | Restored physiological lactate concentrations. | [5][6] |

Table 2: Effects of L-Lactate on Gene and Protein Expression

| Gene/Protein | L-Lactate Concentration | Model System | Change in Expression | Reference |

| Arc, c-Fos, Zif268 | 2.5 mM - 20 mM | Mouse Primary Neurons | Concentration-dependent increase. | [21][22] |

| Synaptophysin (SYP) | 200 mg/kg (i.p. admin) | 3xTg-AD Mice | Upregulated. | [5][6] |

| Activity-regulated cytoskeletal-associated protein (ARC) | 200 mg/kg (i.p. admin) | 3xTg-AD Mice | Downregulated. | [5][6] |

| Immediate-Early Genes (20 total) | Not specified | Cortical Neurons | > 2-fold increase after 1 hr. | [7] |

Table 3: Brain L-Lactate Concentrations in Different States

| Condition | Brain Region | Species | Extracellular L-Lactate Level | Reference |

| Physiological (Resting) | General | Human/Rat | < 1.5 - 5 µmol/g | [1][3][18] |

| Physiological (Freely moving) | Hippocampus/Striatum | Rat | ~0.1 - 1.6 mM | [18] |

| Ischemia / Seizures | General | Rat | Up to 9 - 20 µmol/g | [1][3][18] |

| Traumatic Brain Injury (TBI) | General | Human | Median: 2.5 mmol/L | [23] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to investigate L-lactate signaling in the brain.

Protocol 1: In Vivo Cerebral Microdialysis for Lactate Measurement

This technique allows for the continuous sampling of extracellular fluid from specific brain regions in live animals or human patients.[24][25]

Objective: To measure real-time changes in extracellular L-lactate concentrations in response to stimuli or pathological conditions.

Methodology:

-

Probe Implantation: A microdialysis catheter (e.g., CMA 70) is stereotactically implanted into the brain region of interest (e.g., hippocampus, striatum).[26] The probe has a semi-permeable membrane at its tip.

-

Perfusion: The catheter is perfused with a sterile, isotonic solution (e.g., artificial cerebrospinal fluid) at a very low, constant flow rate (typically 0.3 µL/min).[23][25]

-

Sample Collection: As the perfusion fluid passes through the membrane, small molecules from the extracellular fluid, including L-lactate, diffuse into the probe down their concentration gradient. The resulting fluid, the dialysate, is collected in vials, typically at hourly intervals.[23]

-

Analysis: The collected dialysate is analyzed for L-lactate concentration using an automated enzymatic colorimetric analyzer (e.g., ISCUS, M Dialysis AB) or other biochemical assays.[23] The recovery rate of the probe (typically ~70% under standard conditions) must be considered when calculating the absolute extracellular concentration.[23][25]

Caption: Workflow for in vivo cerebral microdialysis.

Protocol 2: Electrophysiological Recording of LTP in Hippocampal Slices

This ex vivo technique is the gold standard for studying synaptic plasticity.

Objective: To assess the effect of L-lactate on the induction and maintenance of Long-Term Potentiation (LTP).

Methodology:

-

Slice Preparation: A rodent is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is dissected, and transverse slices (e.g., 400 µm thick) are prepared using a vibratome.

-

Incubation and Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording Setup: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stable baseline fEPSPs are recorded for 10-20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

L-Lactate Application: The perfusion medium is switched to aCSF containing a specific concentration of sodium L-lactate (e.g., 2 mM).[5] The slice is incubated for a set period (e.g., 10 minutes).

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, separated by 20 seconds).[5][6]

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP. The potentiation is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

Protocol 3: Analysis of Gene Expression in Primary Neuronal Cultures

This in vitro method allows for the controlled study of molecular responses to L-lactate.

Objective: To determine if L-lactate treatment alters the expression of plasticity-related genes.

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are harvested from embryonic rodents (e.g., E17 mice) and cultured in appropriate media. Experiments are typically performed after 7-10 days in vitro.

-

L-Lactate Treatment: The culture medium is replaced with a medium containing sodium L-lactate at various concentrations (e.g., 2.5, 5, 10, 20 mM) for a specific duration (e.g., 1 hour).[22] A control group receives a vehicle treatment.

-

RNA Extraction: After treatment, cells are lysed, and total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The expression levels of target genes (Arc, c-Fos, etc.) and a housekeeping gene (e.g., GAPDH) are quantified from the cDNA using qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the lactate-treated groups to the control group.

Conclusion and Future Directions

The body of evidence compellingly demonstrates that sodium L-lactate is far more than an energy substrate in the brain; it is a dynamic signaling molecule that actively shapes neuronal function.[1][5][21][27] Through receptor-mediated (GPR81) and receptor-independent (NMDA receptor modulation) pathways, L-lactate plays a pivotal role in synaptic plasticity, gene expression, and neuroprotection.[7][14][19][22]

For researchers and drug development professionals, this expanded understanding of L-lactate signaling opens new avenues for therapeutic intervention. Dysregulation of lactate metabolism has been implicated in several neurodegenerative diseases, including Alzheimer's disease and traumatic brain injury.[27][28] Targeting the L-lactate signaling system—whether by developing GPR81 agonists, modulating MCT transporters, or influencing intracellular redox states—presents a novel strategy for enhancing cognitive function, promoting neuronal resilience, and potentially treating a range of neurological disorders. Further research is needed to fully elucidate the complex interplay of these signaling pathways in both healthy and diseased brains.

References

- 1. Is L-lactate a novel signaling molecule in the brain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lactate Metabolism, Signaling, and Function in Brain Development, Synaptic Plasticity, Angiogenesis, and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. Is L-lactate a novel signaling molecule in the brain? | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. L-Lactate Administration Improved Synaptic Plasticity and Cognition in Early 3xTg-AD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | L-Lactate Regulates the Expression of Synaptic Plasticity and Neuroprotection Genes in Cortical Neurons: A Transcriptome Analysis [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Brain energy homeostasis: the evolution of the astrocyte-neuron lactate shuttle hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Lactate Shuttles in Neuroenergetics—Homeostasis, Allostasis and Beyond [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Is L-lactate a novel signaling molecule in the brain? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. neurology.org [neurology.org]

- 20. biorxiv.org [biorxiv.org]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. pnas.org [pnas.org]

- 23. Lactate Uptake by the Injured Human Brain: Evidence from an Arteriovenous Gradient and Cerebral Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Microdialysis in Neuro monitoring – M Dialysis [mdialysis.com]

- 25. mdialysis.com [mdialysis.com]

- 26. karger.com [karger.com]

- 27. Elevated L-lactate Promotes Major Cellular Pathologies Associated with Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Lactate metabolism in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Phoenix of Metabolism: A Technical Guide to the Discovery and History of Lactate as an Energy Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, lactate was relegated to the role of a metabolic villain—a dead-end waste product of anaerobic glycolysis, a harbinger of fatigue, and a marker of cellular distress. This whitepaper charts the remarkable scientific journey that has resurrected lactate from a metabolic pariah to a central and versatile player in cellular bioenergetics. We will delve into the pivotal experiments that shaped our understanding, from the early 20th-century studies that solidified the "lactic acid myth" to the paradigm-shifting discoveries of the lactate shuttle and its role as a preferred oxidative fuel and signaling molecule. This guide provides a comprehensive historical and technical overview, complete with quantitative data from seminal studies, detailed experimental protocols, and visual representations of key metabolic and signaling pathways.

The Early Dogma: Lactate as a Metabolic Culprit

The story of lactate's malignment begins in the early 20th century with the pioneering work of Nobel laureates Otto Meyerhof and Archibald V. Hill. Their experiments on isolated frog muscles laid the foundation for our understanding of glycolysis and muscle energetics.

Meyerhof's Frog Muscle Experiments

Working with isolated frog gastrocnemius muscles, Otto Meyerhof meticulously quantified the relationship between glycogen, lactate, and oxygen consumption. His experiments, which earned him the Nobel Prize in Physiology or Medicine in 1922, demonstrated that under anaerobic conditions (in a nitrogen atmosphere), muscle contraction led to the accumulation of lactic acid and the depletion of glycogen.[1] When oxygen was reintroduced, a portion of the accumulated lactate was oxidized, while the majority was converted back into glycogen.[2]

Experimental Protocol: Meyerhof's Frog Muscle Preparation

A detailed reconstruction of Meyerhof's protocol, based on his Nobel lecture and subsequent publications, is as follows:

-

Tissue Preparation: The gastrocnemius muscle of a frog was carefully dissected and suspended in a thermopile, a device for measuring minute changes in heat.

-

Anaerobic Stimulation: The muscle was stimulated electrically in a nitrogen-filled chamber to induce contraction until fatigue.

-

Biochemical Analysis: At various time points (pre-stimulation, post-stimulation, and during recovery), muscle samples were taken and analyzed for their content of glycogen and lactic acid. The methods for these analyses at the time involved acid hydrolysis of glycogen to glucose and subsequent measurement, and various chemical methods for lactate determination.

-

Oxygen Consumption Measurement: For recovery experiments, the muscle was placed in an oxygenated environment, and the consumption of oxygen was measured using a manometer.

Quantitative Findings from Meyerhof's Work

| Parameter | Observation | Interpretation (Early 20th Century) |

| Lactate Fate during Recovery | Approximately 1/5th to 1/4th of the accumulated lactate was oxidized.[2] | The majority of lactate is a waste product that needs to be cleared. |

| Glycogen Resynthesis | The remaining 4/5ths to 3/4ths of the lactate was converted back to glycogen.[2] | The body expends energy to reconvert this "waste" back into a usable fuel source. |

Hill's "Oxygen Debt"

Archibald V. Hill, sharing the 1922 Nobel Prize with Meyerhof, focused on the heat production of muscle contraction. He observed that the initial phase of muscle contraction did not require oxygen, but a prolonged period of increased oxygen consumption occurred during recovery. He termed this phenomenon the "oxygen debt," proposing it was the oxygen required to oxidize the accumulated lactic acid.[3][4]

Experimental Protocol: Hill's Oxygen Debt Measurement

Hill's experiments on human subjects involved:

-

Exercise Bout: Subjects performed short bursts of high-intensity exercise, such as running.

-

Respiratory Gas Analysis: Expired air was collected in Douglas bags during and after the exercise. The volume and composition (oxygen and carbon dioxide content) of the expired air were analyzed to determine oxygen consumption.

-

Calculation of Oxygen Debt: The excess oxygen consumed during recovery, above the resting baseline level, was calculated and defined as the oxygen debt.

Quantitative Data from Hill's Studies

Hill and his colleagues calculated that for every liter of oxygen debt, approximately 8.1 grams of lactic acid were present in the body.[3] This seemingly direct relationship further solidified the idea that lactate was the primary cause of the increased post-exercise oxygen consumption.

The Cori Cycle: A Glimpse of Lactate's Mobility

In 1929, Carl and Gerty Cori provided the first evidence that lactate was not merely a localized waste product but could be transported between tissues for metabolic processing. Their work on carbohydrate metabolism in rats revealed a cyclical pathway between muscle and liver.[4][5]

During strenuous exercise, muscles produce lactate from glucose via glycolysis. This lactate is then released into the bloodstream and transported to the liver. In the liver, through the process of gluconeogenesis, lactate is converted back into glucose. This newly formed glucose can then be released back into the circulation to be used by the muscles as fuel.[4]

Quantitative Significance of the Cori Cycle

Subsequent studies using isotope tracers have quantified the contribution of the Cori cycle to overall glucose production. During fasting, the contribution of Cori cycle lactate to gluconeogenesis increases, highlighting its importance in maintaining blood glucose homeostasis.[4]

| Fasting Duration (hours) | Contribution of Cori Cycle Lactate to Gluconeogenesis |

| 12 | 18% |

| 20 | 35% |

| 40 | 36% |

The Paradigm Shift: The Lactate Shuttle Hypothesis

The long-held dogma of lactate as a waste product was fundamentally challenged in the 1980s by the work of George A. Brooks and his colleagues. Through a series of elegant experiments using stable isotope tracers, they demonstrated that lactate is continuously produced and consumed even under fully aerobic conditions and serves as a major energy substrate.[6][7]

The Cell-to-Cell Lactate Shuttle

Brooks proposed the "lactate shuttle" hypothesis, which posits that lactate produced in one cell can be transported to and oxidized by another cell.[8] For example, lactate produced in fast-twitch glycolytic muscle fibers can be shuttled to adjacent slow-twitch oxidative muscle fibers or to the heart, where it is a preferred fuel.

Experimental Protocol: 13C-Lactate Tracer Studies

A general protocol for these studies is as follows:

-

Tracer Infusion: A stable isotope-labeled form of lactate (e.g., [1-13C]lactate) is infused intravenously into the subject at a constant rate.

-

Sample Collection: Blood and expired air samples are collected at regular intervals during rest and exercise. Muscle biopsies may also be taken.

-

Isotope Analysis: The enrichment of 13C in blood lactate, glucose, and expired CO2 is measured using mass spectrometry. Muscle samples are analyzed for 13C enrichment in various metabolites.

-

Kinetic Modeling: The rates of lactate appearance (production), disappearance (uptake), oxidation, and conversion to glucose are calculated using mathematical models.[8][9]

Quantitative Findings from Brooks' Lactate Shuttle Studies

| Condition | Lactate Oxidation (% of disposal) | Lactate Conversion to Glucose (% of disposal) |

| Rest | ~50% | ~25% |

| Moderate Exercise | >75% | ~20% |

These data clearly demonstrated that oxidation is the primary fate of lactate, especially during exercise, directly contradicting the earlier findings of Meyerhof.[6][8]

The Intracellular Lactate Shuttle

Further research revealed that a lactate shuttle also operates within cells. Lactate produced in the cytoplasm can be transported into the mitochondria and oxidized to pyruvate by a mitochondrial lactate dehydrogenase. This intracellular shuttle provides a rapid and efficient way to link glycolysis in the cytoplasm with oxidative phosphorylation in the mitochondria.

Lactate as a Signaling Molecule

Beyond its role as an energy substrate, lactate is now recognized as a signaling molecule, or "lactormone," that can influence a variety of cellular processes.

The HCA1/GPR81 Receptor

Lactate can bind to and activate a G protein-coupled receptor known as hydroxycarboxylic acid receptor 1 (HCA1), also called GPR81.[6] This receptor is highly expressed in adipocytes (fat cells) and is also found in other tissues, including muscle and brain.

Activation of HCA1 by lactate initiates a signaling cascade that typically involves the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the dissociation of the Gβγ subunit, which can then activate other downstream effectors such as phospholipase C (PLC).[10][11]

NDRG3: A Non-GPCR Lactate Sensor

Recent research has identified N-myc downstream-regulated gene 3 (NDRG3) as an intracellular lactate sensor.[12][13] Under hypoxic conditions, lactate binds to and stabilizes NDRG3, preventing its degradation. Stabilized NDRG3 then activates the Raf-ERK signaling pathway, promoting angiogenesis and cell growth.[12] This pathway represents a novel, G protein-coupled receptor-independent mechanism for lactate signaling.

Modern Experimental Protocols

The study of lactate metabolism has been revolutionized by the development of sophisticated analytical techniques.

Stable Isotope Tracer Methodology

Modern studies of lactate kinetics largely rely on stable isotope tracers, such as 13C-labeled lactate, and mass spectrometry.

Protocol: Continuous Infusion of [3-13C]Lactate

-

Subject Preparation: Subjects are typically studied in a post-absorptive state. Catheters are inserted into an antecubital vein for tracer infusion and into a contralateral hand vein, which is arterialized by heating, for blood sampling.

-

Priming Bolus: A priming dose of NaH13CO3 is often given to prime the bicarbonate pool.

-

Tracer Infusion: A continuous intravenous infusion of [3-13C]lactate is initiated and maintained for a period of time (e.g., 90-120 minutes) at rest and during exercise.

-

Sample Collection: Arterialized venous blood samples and expired breath samples are collected at regular intervals.

-

Sample Analysis:

-

Blood samples are deproteinized, and lactate is isolated using ion-exchange chromatography. The 13C-enrichment of lactate is determined by gas chromatography-mass spectrometry (GC-MS).

-

The 13C-enrichment of expired CO2 is measured using isotope ratio mass spectrometry (IRMS).

-

-

Calculations: The rates of lactate appearance (Ra), disappearance (Rd), and oxidation are calculated using steady-state equations.

Muscle Biopsy and Glycogen Analysis

The percutaneous needle biopsy technique is used to obtain small samples of muscle tissue for the analysis of glycogen and other metabolites.

Protocol: Muscle Glycogen Analysis using Periodic Acid-Schiff (PAS) Staining

-

Biopsy Procedure: After local anesthesia, a small incision is made, and a biopsy needle is inserted into the muscle (e.g., vastus lateralis) to obtain a tissue sample. The sample is immediately frozen in liquid nitrogen.

-

Tissue Sectioning: The frozen muscle sample is sectioned into thin slices (e.g., 10 µm) using a cryostat.

-

PAS Staining: The sections are fixed and then treated with periodic acid, which oxidizes the glucose residues in glycogen to aldehydes. The sections are then incubated with Schiff reagent, which reacts with the aldehydes to produce a magenta color.[14]

-

Quantification: The intensity of the PAS stain, which is proportional to the glycogen content, can be quantified using digital image analysis. A diastase control (an enzyme that digests glycogen) is used on an adjacent section to ensure the specificity of the staining.

Conclusion

The journey of lactate from a metabolic pariah to a central player in bioenergetics is a testament to the dynamic and evolving nature of scientific inquiry. The early work of Meyerhof and Hill, while foundational, led to a long-standing misconception that was ultimately overturned by the elegant tracer studies of Brooks and others. Today, lactate is understood to be a critical energy substrate, a key gluconeogenic precursor, and a versatile signaling molecule. This comprehensive understanding opens new avenues for research and therapeutic interventions in a wide range of fields, from exercise physiology and sports medicine to the treatment of metabolic diseases and cancer. The continued exploration of lactate's multifaceted roles promises to yield further insights into the intricate web of cellular metabolism.

References

- 1. [PDF] NDRG3-mediated lactate signaling in hypoxia | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lactate production under fully aerobic conditions: the lactate shuttle during rest and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. A stable isotope technique for investigating lactate metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. urmc.rochester.edu [urmc.rochester.edu]

- 10. Understanding Molecular Recognition by G protein βγ Subunits on the Path to Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G protein βγ subunits directly interact with and activate phospholipase Cϵ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NDRG3-mediated lactate signaling in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NDRG3-mediated lactate signaling in hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

Stereoisomers of Lactate: A Technical Guide on Their Biological Relevance and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract